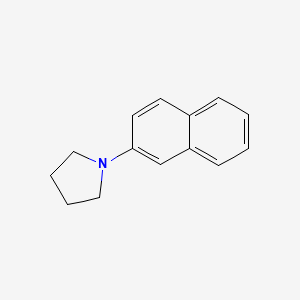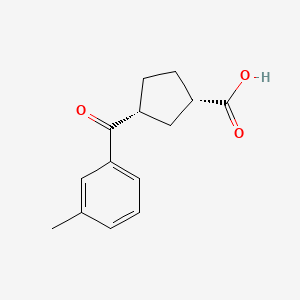![molecular formula C10H8BrF3O3 B6324187 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane CAS No. 1321963-18-1](/img/structure/B6324187.png)
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane
説明
“2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane” is a chemical compound with the CAS Number: 1321963-18-1 . It has a molecular weight of 313.07 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-bromo-4-(trifluoromethoxy)phenyl)-1,3-dioxolane . The InChI code is 1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane” is a liquid at room temperature . It has a molecular weight of 313.07 . The compound is stored at temperatures between 2-8°C .科学的研究の応用
Fluorescence Emission and Nanoparticle Synthesis
- Enhanced brightness and emission-tuned nanoparticles can be synthesized using derivatives of 2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane. Such nanoparticles, developed from heterodifunctional polyfluorene building blocks, exhibit bright fluorescence emission with high quantum yields. The nanoparticle size ranges from 25-50 nm and their fluorescence can be adjusted to longer wavelengths through energy transfer to specific dye labels. This application is crucial for achieving enduring fluorescence brightness in various scientific and industrial fields (Fischer, Baier, & Mecking, 2013).
Organic Synthesis and Chemical Intermediates
- The compound serves as a key intermediate in organic synthesis processes. For instance, it plays a role in the synthesis of various naphthalenes and naphthols through aryne routes and halogen-metal interconversion. These processes are foundational in creating diverse organic compounds and intermediates used in chemical industries and research (Schlosser & Castagnetti, 2001).
Synthesis of Specialized Organic Compounds
- The chemical is involved in the synthesis of specific organic compounds like 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. These compounds have numerous applications in organic chemistry, serving as precursors or intermediates in the synthesis of more complex molecules (Mekonnen et al., 2009).
Material Science and Engineering Applications
- In material science and engineering, the compound contributes to the synthesis of unique materials like 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, which is used in developing advanced materials and chemical engineering processes (Sun Xiao-qiang, 2009).
Safety and Hazards
作用機序
Mode of Action
Without information on the specific targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. The presence of a trifluoromethoxy group suggests that it might interact with its targets through halogen bonding or other types of non-covalent interactions .
Pharmacokinetics
Its molecular weight (31307 g/mol ) falls within the range generally favorable for oral bioavailability in drug design .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, this compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to higher temperatures .
特性
IUPAC Name |
2-[2-bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-8-5-6(17-10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVYPTGLTQVOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=C(C=C2)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-4-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



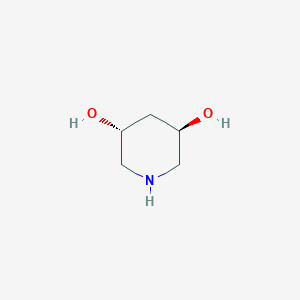
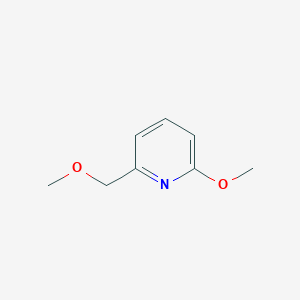
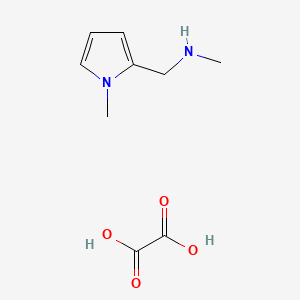
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)
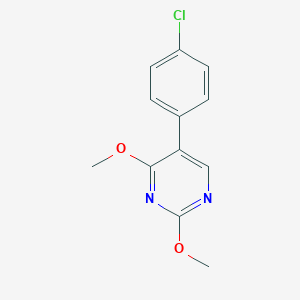

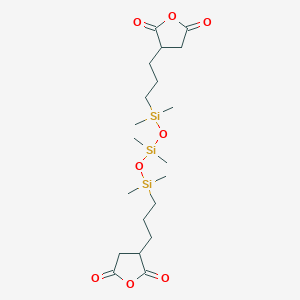


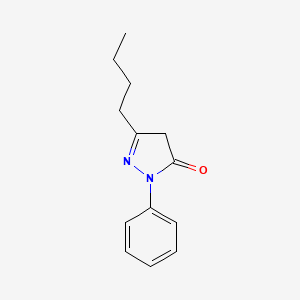
![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)
